N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)pentanamide
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Overview
Description
- It belongs to the class of imidazopyridines , which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .
- Imidazole is a 5-membered ring with three carbon atoms and two nitrogen centers at the 1- and 3-positions, while pyridine is a 6-membered ring with five carbon atoms and one nitrogen center.
N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-YL}phenyl)pentanamide: is a small organic molecule with the chemical formula .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-YL}phenyl)pentanamide are not readily available in the literature.
- Industrial production methods remain undisclosed as well.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not documented.
- Major products formed from these reactions are not specified.
Scientific Research Applications
N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-YL}phenyl)pentanamide: likely finds applications in:
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains unknown.
- Molecular targets and pathways involved require further research.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find specific similar compounds to compare with N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-YL}phenyl)pentanamide in the available literature.
Remember that this information is based on existing knowledge up to a certain point, and further research may provide additional insights into this compound’s properties and applications
Properties
Molecular Formula |
C18H20N4O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]pentanamide |
InChI |
InChI=1S/C18H20N4O/c1-3-4-5-17(23)20-15-8-6-14(7-9-15)16-12-22-11-10-13(2)19-18(22)21-16/h6-12H,3-5H2,1-2H3,(H,20,23) |
InChI Key |
ARHAGAWLLWCKIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=CN3C=CC(=NC3=N2)C |
Origin of Product |
United States |
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